5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene
Overview
Description
5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene is a complex organic compound characterized by its thiophene rings and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process involving the formation of cyclopentene rings and subsequent chlorination[_{{{CITATION{{{2{219537-97-0|5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1 ...](https://www.ambeed.com/products/219537-97-0.html). One common method involves the use of n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures, followed by the addition of N,N-dimethylformamide (DMF) to introduce the chloro substituents[{{{CITATION{{{_2{219537-97-0|5-Chloro-3-2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1 ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{219537-97-0|5-Chloro-3-2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Halogenation reactions can be performed using chlorine (Cl2) or bromine (Br2) in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of corresponding thiophene derivatives with reduced chloro substituents.
Substitution: Introduction of additional halogen atoms or other substituents on the thiophene rings.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The chloro substituents and thiophene rings can influence the compound's binding affinity and reactivity, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
2,5-Dichlorothiophene: Similar in structure but lacks the cyclopentene ring.
3-Chlorothiophene: Contains a single chloro substituent on the thiophene ring.
2-Methylthiophene: Similar core structure but without chloro substituents.
Uniqueness: 5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene is unique due to its combination of chloro substituents and cyclopentene ring, which contribute to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
5-chloro-3-[2-(5-chloro-2-methylthiophen-3-yl)cyclopenten-1-yl]-2-methylthiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2S2/c1-8-12(6-14(16)18-8)10-4-3-5-11(10)13-7-15(17)19-9(13)2/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZQNPCSQDROIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Cl)C2=C(CCC2)C3=C(SC(=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182451 | |
Record name | 3,3′-(1-Cyclopentene-1,2-diyl)bis[5-chloro-2-methylthiophene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219537-97-0 | |
Record name | 3,3′-(1-Cyclopentene-1,2-diyl)bis[5-chloro-2-methylthiophene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219537-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3′-(1-Cyclopentene-1,2-diyl)bis[5-chloro-2-methylthiophene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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